molecular formula C20H32N2O4 B4629680 3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide

3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide

Cat. No.: B4629680
M. Wt: 364.5 g/mol
InChI Key: IXCYFPUFWZBDIK-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide is a useful research compound. Its molecular formula is C20H32N2O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.23620751 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prokinetic Agent in Gastrointestinal Motility Disorders

3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide, due to its structural similarity to metoclopramide, is a prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its novel mechanism of action is believed to involve the enhancement of acetylcholine release in the myenteric plexus of the gut. Unlike metoclopramide, it is largely devoid of central depressant or antidopaminergic effects, making it a favorable option for patients with gastrointestinal motility disorders without the risk of central nervous system side effects. Studies suggest its efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, particularly in diabetic patients (McCallum et al., 2012; Wiseman & Faulds, 2012).

Supramolecular Chemistry

This compound has also been implicated in supramolecular chemistry, particularly in the formation of benzene-1,3,5-tricarboxamides (BTAs). These compounds have shown significant utility in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, demonstrating the adaptable nature of this multipurpose building block for future drug development (Cantekin, de Greef, & Palmans, 2012).

Antineoplastic Agents

Research has highlighted the discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic drug candidates. These compounds exhibit significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. They have been noted for their tumor-selective toxicity and capability to act as modulators of multi-drug resistance, opening avenues for their further evaluation as antineoplastic agents (Hossain et al., 2020).

Properties

IUPAC Name

3,4,5-triethoxy-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-5-22-11-9-16(10-12-22)21-20(23)15-13-17(24-6-2)19(26-8-4)18(14-15)25-7-3/h13-14,16H,5-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCYFPUFWZBDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.